molecular formula C7H16ClNS B2919652 2,2-Dimethylthian-4-amine hydrochloride CAS No. 2007909-74-0

2,2-Dimethylthian-4-amine hydrochloride

Cat. No.: B2919652
CAS No.: 2007909-74-0
M. Wt: 181.72
InChI Key: KXIYTGJNXFXOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylthian-4-amine hydrochloride is a chemical compound for research use only and is not intended for diagnostic or therapeutic applications. This amine hydrochloride salt is of interest in organic and medicinal chemistry, particularly as a potential building block or intermediate in the synthesis of more complex molecules . Its properties may make it a valuable scaffold in drug discovery efforts and other fine chemical synthesis processes . Researchers can employ this product in the development of novel compounds or as a standard in analytical studies.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylthian-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS.ClH/c1-7(2)5-6(8)3-4-9-7;/h6H,3-5,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIYTGJNXFXOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCS1)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,2 Dimethylthian 4 Amine Hydrochloride and Its Congeners

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. amazonaws.com For 2,2-Dimethylthian-4-amine (B3044472) hydrochloride, the analysis begins with the final salt formation step, leading to the free amine. The most logical disconnection for the amine is the C-N bond, which points to a reductive amination pathway from the key intermediate, 2,2-Dimethylthian-4-one (Figure 1). This disconnection is highly strategic as it transforms the challenge of amine synthesis into the synthesis of a prochiral ketone.

Further deconstruction of the thiane (B73995) ring of 2,2-Dimethylthian-4-one can be envisioned through two primary disconnections of the C-S bonds:

Disconnection (a): A organic-chemistry.orgwikipedia.org C-S disconnection leads to a linear precursor, a δ-mercaptoketone. This precursor can be designed to cyclize via an intramolecular nucleophilic substitution or Michael addition.

Disconnection (b): A double C-S disconnection suggests a convergent approach, combining a sulfur source like sodium sulfide (B99878) with a suitable five-carbon dielectrophile.

These disconnections form the basis for designing both linear and convergent synthetic strategies.

Figure 1: Retrosynthetic analysis of 2,2-Dimethylthian-4-amine.Figure 1. Retrosynthetic analysis of 2,2-Dimethylthian-4-amine, highlighting key disconnections leading to the precursor ketone and simpler starting materials.

Classical and Contemporary Synthetic Approaches

Linear syntheses involve the sequential modification of a starting material through a series of reactions. A plausible linear approach to 2,2-Dimethylthian-4-one could begin with the conjugate addition of a thiol to an α,β-unsaturated ketone.

One such strategy involves the reaction of hydrogen sulfide or a protected thiol with mesityl oxide (4-methyl-3-penten-2-one). The initial Michael addition would form 4-mercapto-4-methyl-2-pentanone. Subsequent intramolecular cyclization, potentially via activation of the C-S bond and nucleophilic attack by an enolate or through radical-mediated hydrothiolation, would yield the desired thiane ring system. The final step to obtain the target amine would be reductive amination.

Table 1: Proposed Linear Synthesis Pathway

Step Starting Material Reagent(s) Intermediate/Product
1 Mesityl oxide H₂S, base (e.g., NaOEt) 4-Mercapto-4-methyl-2-pentanone
2 4-Mercapto-4-methyl-2-pentanone Acid or Radical Initiator 2,2-Dimethylthian-4-one
3 2,2-Dimethylthian-4-one NH₃, NaBH₃CN 2,2-Dimethylthian-4-amine
StepStarting MaterialReagent(s)Intermediate/Product
1Mesityl oxideH₂S, base (e.g., NaOEt)4-Mercapto-4-methyl-2-pentanone
24-Mercapto-4-methyl-2-pentanoneAcid or Radical Initiator2,2-Dimethylthian-4-one
32,2-Dimethylthian-4-oneNH₃, NaBH₃CN2,2-Dimethylthian-4-amine
42,2-Dimethylthian-4-amineHCl2,2-Dimethylthian-4-amine hydrochloride

Convergent syntheses involve the independent synthesis of different fragments of the molecule, which are then combined in the final stages. For the thiane ring, a convergent approach typically involves the reaction of a sulfur nucleophile with a C5 dielectrophile.

A more direct convergent synthesis of the key ketone intermediate involves the reaction of divinyl ketone with a sulfur nucleophile and a source for the gem-dimethyl group. For instance, a double Michael addition of sodium hydrogen sulfide to two equivalents of a suitable α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation, could construct the ring and the ketone in one pot.

Stereoselective and Asymmetric Synthesis of this compound

The C4 position of 2,2-Dimethylthian-4-amine is a stereocenter. Therefore, controlling its configuration is crucial for accessing enantiomerically pure forms of the compound. Asymmetric synthesis can be approached by using either chiral auxiliaries or asymmetric catalysis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral 2,2-Dimethylthian-4-amine, a chiral auxiliary can be employed during the reductive amination step.

A well-established method involves the condensation of the prochiral ketone, 2,2-Dimethylthian-4-one , with a chiral amine, such as (R)- or (S)-tert-butanesulfinamide. yale.edu This reaction forms a chiral N-sulfinyl imine intermediate. The subsequent diastereoselective reduction of the C=N bond by a hydride reagent (e.g., NaBH₄) is directed by the bulky tert-butylsulfinyl group, leading to a high diastereomeric excess. wikipedia.org The final step is the acidic cleavage of the N-S bond, which removes the auxiliary and yields the desired enantiomerically enriched primary amine. yale.edu

Table 2: Chiral Auxiliary Approach

Step Description Reagent(s) Key Feature
1 Condensation 2,2-Dimethylthian-4-one, (R)-tert-butanesulfinamide, Ti(OEt)₄ Formation of chiral N-sulfinyl imine
2 Reduction NaBH₄ Diastereoselective hydride attack
StepDescriptionReagent(s)Key Feature
1Condensation2,2-Dimethylthian-4-one, (R)-tert-butanesulfinamide, Ti(OEt)₄Formation of chiral N-sulfinyl imine
2ReductionNaBH₄Diastereoselective hydride attack
3Auxiliary CleavageHCl in MeOHRelease of the chiral amine hydrochloride

Asymmetric catalysis offers a more atom-economical approach to stereocontrol. In the context of 2,2-Dimethylthian-4-amine synthesis, asymmetric catalysis could be applied either to the formation of the thiane ring or, more commonly, to the reductive amination step.

Asymmetric reductive amination of 2,2-Dimethylthian-4-one can be achieved using a chiral catalyst. This typically involves the reaction of the ketone with an ammonia (B1221849) source and a reducing agent (often H₂ or a hydride source like a Hantzsch ester) in the presence of a chiral transition metal catalyst (e.g., based on Iridium, Rhodium, or Ruthenium) or a chiral organocatalyst like a chiral phosphoric acid. The catalyst creates a chiral environment for the reduction of the transiently formed imine, leading to the preferential formation of one enantiomer of the amine. This method is highly efficient as chirality is induced by a substoichiometric amount of the catalyst.

Alternatively, asymmetric catalysis could be used to construct a chiral thiane ring from the outset. For example, an intramolecular asymmetric hydrothiolation of a suitable unsaturated mercaptan precursor could be catalyzed by a chiral transition metal complex to form an enantiomerically enriched thiane derivative. nih.gov

Enzymatic and Biocatalytic Transformations

The integration of biocatalysis into the synthesis of chiral amines offers a powerful alternative to traditional chemical methods, providing high enantioselectivity under mild reaction conditions. mdpi.comresearchgate.net For the synthesis of 2,2-dimethylthian-4-amine and its congeners, the key step of introducing the amine functionality onto the thiane ring can be achieved via enzymatic processes. The most relevant biocatalytic strategy is the asymmetric amination of a prochiral ketone precursor, such as 2,2-dimethylthian-4-one.

Several classes of enzymes are particularly suited for this transformation:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. The use of TAs can lead to high enantiomeric excess (ee) and is a well-established method for producing chiral amines. researchgate.net

Amine Dehydrogenases (AmDHs): AmDHs facilitate the direct reductive amination of ketones using ammonia and a reducing cofactor (typically NADH or NADPH), offering a highly atom-economical route to primary amines. researchgate.net

Imine Reductases (IREDs): In a chemoenzymatic cascade, a ketone and an amine can first form an imine, which is then asymmetrically reduced by an IRED. This approach is versatile for producing secondary and tertiary amines. mdpi.comresearchgate.net

These biocatalytic methods are advantageous as they often eliminate the need for protecting groups and proceed with high stereocontrol, which is crucial for pharmaceutical applications. mdpi.comresearchgate.net

Table 1: Enzyme Classes for Biocatalytic Amination of Ketone Precursors


Enzyme ClassReaction TypeAmine DonorKey Advantages
Transaminases (TAs)Asymmetric TransaminationAlanine, Isopropylamine, etc.High enantioselectivity, broad substrate scope.
Amine Dehydrogenases (AmDHs)Direct Reductive AminationAmmoniaHigh atom economy, generates primary amines directly.
Imine Reductases (IREDs)Asymmetric Imine ReductionPrimary or Secondary AminesVersatile for secondary/tertiary amines, high stereocontrol.

Atom Economy and Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry and atom economy are central to the development of modern synthetic routes for compounds like this compound. mdpi.com Atom economy, in particular, focuses on maximizing the incorporation of atoms from the reactants into the final product, thereby minimizing waste. rsc.org

Designing a synthesis for the thiane ring system can be approached through multi-component reactions that construct the heterocyclic core in a single step with high atom efficiency. For instance, a domino reaction involving a tandem thia-nucleophilic vinyl substitution could be envisioned, creating the C-S and C-C bonds of the ring in one pot. researchgate.net Compared to traditional linear syntheses that often involve stoichiometric reagents and generate significant waste, catalytic and one-pot procedures are vastly superior in terms of sustainability. rsc.orgunive.it

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. researchgate.net For the synthesis of heterocyclic compounds, solvent-free or "neat" reaction conditions can be employed, often accelerated by microwave irradiation or mechanical grinding. These techniques can lead to shorter reaction times, higher yields, and simplified product purification. researchgate.net

Another approach is the use of greener solvents, such as water or ionic liquids. Ionic liquids, which are salts that are liquid at low temperatures, can act as both the solvent and the catalyst for reactions like the thio-Michael addition, a key step in forming the thiane ring. rsc.org Furthermore, they are often recyclable, adding to the sustainability of the process.

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with high efficiency and selectivity while using only a substoichiometric amount of the catalyst. In the context of synthesizing 2,2-dimethylthian-4-amine, catalysis plays a role in both the ring formation and the amination step. The formation of the thiane ring can be facilitated by copper-catalyzed C-S cross-coupling reactions, which provide a powerful tool for creating carbon-sulfur bonds. researchgate.net

The derivatization of the ketone intermediate (2,2-dimethylthian-4-one) into the target amine is a classic example of a reagent-controlled process known as reductive amination. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of the ketone with an amine source (e.g., ammonia) to form an imine, which is then reduced. The choice of reducing agent is critical. Mild reducing agents are required because they selectively reduce the protonated imine (or iminium ion) intermediate much faster than they reduce the starting ketone. masterorganicchemistry.comharvard.edu This selectivity prevents the premature conversion of the ketone to an alcohol, allowing the crucial imine formation to occur first. organicchemistrytutor.com

Table 2: Comparison of Reducing Agents for Reductive Amination


Reducing AgentChemical FormulaKey Characteristics
Sodium CyanoborohydrideNaBH3CNClassic reagent; effective but toxic due to cyanide. Selectively reduces imines at neutral or slightly acidic pH. wikipedia.org
Sodium Triacetoxyborohydride (B8407120)NaBH(OAc)3Milder, less toxic alternative. Effective for a wide range of aldehydes, ketones, and amines. [11, 24]
Catalytic HydrogenationH2 with Pd, Pt, or Ni catalystA green "one-pot" method that avoids hydride reagents, but may require higher pressures. researchgate.net

Mechanistic Elucidation of Key Bond-Forming Reactions

A thorough understanding of reaction mechanisms is essential for optimizing synthetic routes and controlling product outcomes. For this compound, the two most critical transformations are the cyclization to form the thiane ring and the subsequent derivatization to install the amine group.

The formation of the six-membered thiane ring likely proceeds through an intramolecular cyclization. A plausible pathway is the intramolecular thio-Michael addition, where a thiol nucleophile attacks an α,β-unsaturated ketone or ester. The stereochemical outcome and rate of this reaction are dictated by the structure of its transition state.

The conversion of the 2,2-dimethylthian-4-one precursor to the final amine via reductive amination proceeds through a series of well-defined intermediates. wikipedia.orgorganicchemistrytutor.com The mechanism is typically initiated under weakly acidic conditions.

Hemiaminal Formation: The nitrogen atom of the amine (e.g., ammonia) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This initial attack forms a tetrahedral intermediate known as a hemiaminal. wikipedia.org

Dehydration to Imine/Iminium Ion: The hemiaminal is unstable and undergoes acid-catalyzed dehydration. The hydroxyl group is protonated to form a good leaving group (water), which is eliminated. The resulting intermediate is a resonance-stabilized iminium ion (a protonated imine). organicchemistrytutor.comyoutube.com This iminium ion is the key electrophile that will be reduced.

Hydride Reduction: A mild hydride donor, such as sodium cyanoborohydride (NaBH₃CN), delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. youtube.com This nucleophilic attack reduces the C=N double bond to a C-N single bond, forming the final neutral amine product.

The equilibrium between the ketone and the imine must favor the imine for the reaction to be efficient. The subsequent reduction of the iminium ion is typically rapid and irreversible, driving the entire process toward the formation of the amine product. wikipedia.orgharvard.edu

Scalability Considerations for Research-Level Synthesis

The transition from a small-scale (milligram) synthesis to a larger, research-level scale (grams to tens of grams) introduces a new set of challenges that are not always apparent during initial route development. For the synthesis of this compound, a common synthetic strategy involves a two-step sequence: the formation of the key intermediate, 2,2-dimethylthian-4-one, followed by its conversion to the target amine via reductive amination. The scalability of each of these steps requires careful consideration.

A plausible and scalable approach to the synthesis of the 2,2-dimethylthian-4-one precursor is the Dieckmann condensation. This intramolecular cyclization of a diester is a powerful tool for the formation of five- and six-membered rings. The scalability of this reaction is generally considered favorable, as it often proceeds in high yield. However, the use of strong bases such as sodium hydride or sodium alkoxides necessitates careful control of reaction conditions, particularly temperature and moisture, to ensure safety and reproducibility on a larger scale. The choice of solvent also plays a critical role; while polar aprotic solvents can enhance the stability of the enolate intermediate, their complete removal during workup can be challenging on a larger scale.

Alternative reductive amination protocols, such as those employing reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), offer milder reaction conditions. While these reagents are often more expensive than ammonium (B1175870) formate, their high selectivity can simplify purification, a significant factor when handling larger quantities of material. Catalytic hydrogenation represents another scalable and environmentally friendly option, although it requires specialized equipment (a hydrogenation reactor) and careful handling of the catalyst.

The final step, the formation of the hydrochloride salt, is generally straightforward and highly scalable. It typically involves treating a solution of the free amine with hydrochloric acid, followed by precipitation or crystallization of the salt. The choice of solvent for this step is crucial to ensure high recovery and purity of the final product.

To provide a clearer overview of the potential synthetic routes and their key parameters, the following data tables summarize reaction conditions for the synthesis of analogous heterocyclic ketones and for various reductive amination procedures. These examples serve as a valuable guide for developing a scalable synthesis of this compound.

Table 1: Synthesis of a 2,2-Disubstituted Cyclic Ketone Precursor

EntryStarting MaterialReagents and ConditionsProductYieldReference
1Diethyl 3,3'-thiobispropanoate1. NaH, Toluene, reflux2. H3O+, heatTetrahydrothiopyran-4-oneNot specifiedGeneric Dieckmann Condensation
2Diethyl 3,3'-(propane-2,2-diylbis(sulfanediyl))dipropanoate1. NaOEt, EtOH, reflux2. aq. HCl, heat2,2-Dimethylthian-4-oneHigh (expected)Hypothetical based on Dieckmann

This table presents a generalized Dieckmann condensation for the formation of a thiopyranone ring and a hypothetical application for the direct precursor to the target molecule.

Table 2: Reductive Amination Methodologies for Ketones

EntrySubstrateReagents and ConditionsProductYieldReference
1KetoneAmmonium formate, 160-185 °CPrimary AmineVariesLeuckart Reaction
2KetoneNH3, H2, Ni catalystPrimary AmineGood to ExcellentCatalytic Hydrogenation
3KetoneNH4OAc, NaBH3CN, MeOHPrimary AmineGood to ExcellentBorohydride Reduction
4Hindered KetoneSecondary Amine, HSiCl3, TMEDA, CH2Cl2, rtTertiary AmineHighTrichlorosilane Reduction

This table provides a summary of common reductive amination methods applicable to the synthesis of the target amine, with conditions that can be adapted and optimized for 2,2-dimethylthian-4-one.

Chemical Reactivity and Transformation Chemistry of 2,2 Dimethylthian 4 Amine Hydrochloride

Reactivity of the Amine Functionality

The nitrogen atom of the amine group in 2,2-dimethylthian-4-amine (B3044472) possesses a lone pair of electrons, rendering it nucleophilic and basic. The hydrochloride salt form implies that the amine is protonated, and deprotonation with a suitable base would be necessary to unmask its nucleophilic character for many of the reactions discussed below.

Nucleophilic Reactivity in Acylation and Alkylation Reactions

The secondary amine of 2,2-dimethylthian-4-amine is expected to readily undergo acylation and alkylation reactions.

Acylation: In the presence of a non-nucleophilic base to neutralize the hydrochloride and the acid byproduct, the amine can react with various acylating agents such as acid chlorides, anhydrides, and activated esters to form the corresponding amides. The reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.

Table 1: Plausible Acylation Reactions of 2,2-Dimethylthian-4-amine

Acylating AgentProductReaction Conditions
Acetyl ChlorideN-(2,2-dimethylthian-4-yl)acetamideBase (e.g., triethylamine), aprotic solvent
Acetic AnhydrideN-(2,2-dimethylthian-4-yl)acetamideBase (e.g., pyridine), aprotic solvent
Benzoyl ChlorideN-(2,2-dimethylthian-4-yl)benzamideBase (e.g., triethylamine), aprotic solvent

Alkylation: The amine can also act as a nucleophile in reactions with alkyl halides or other alkylating agents. These reactions would lead to the formation of the corresponding tertiary amine. The rate and extent of alkylation would be influenced by the steric hindrance around the nitrogen atom and the reactivity of the alkylating agent. Over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction, particularly with more reactive alkylating agents and stronger bases.

Table 2: Potential Alkylation Reactions of 2,2-Dimethylthian-4-amine

Alkylating AgentProductReaction Conditions
Methyl Iodide2,2-dimethyl-N-methylthian-4-amineBase (e.g., K2CO3), polar aprotic solvent
Benzyl BromideN-benzyl-2,2-dimethylthian-4-amineBase (e.g., NaHCO3), polar aprotic solvent

Amine-Directed Transformations (e.g., Rearrangements)

While there is no specific literature detailing amine-directed transformations for 2,2-dimethylthian-4-amine, the presence of the amine functionality could, in principle, influence rearrangements of the thiane (B73995) ring under specific conditions. For instance, intramolecular reactions could be envisaged if a suitable electrophilic center is generated elsewhere in the molecule. However, without experimental data, such transformations remain speculative.

Palladium-Catalyzed Coupling Reactions at the Amine Nitrogen

The secondary amine of 2,2-dimethylthian-4-amine is a suitable nucleophile for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful reaction allows for the formation of carbon-nitrogen bonds, typically between an amine and an aryl or vinyl halide/triflate. In such a reaction, 2,2-dimethylthian-4-amine would be coupled with an appropriate coupling partner in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

This methodology would provide a direct route to N-aryl or N-vinyl derivatives of 2,2-dimethylthian-4-amine, which would be challenging to synthesize via traditional nucleophilic substitution methods. The choice of ligand and reaction conditions would be crucial to achieve high yields and avoid side reactions.

Transformations Involving the Thiane Ring System

The thiane ring is a six-membered saturated heterocycle containing a sulfur atom. While generally stable, it can undergo specific transformations.

Ring-Opening Reactions and Derivatization

The thiane ring is relatively stable and not prone to spontaneous ring-opening. However, under certain conditions, cleavage of the carbon-sulfur bonds can be induced. For instance, treatment with strong reducing agents like Raney nickel could lead to desulfurization and ring-opening, ultimately yielding an acyclic hydrocarbon.

Oxidation of the sulfur atom to a sulfoxide (B87167) or a sulfone would activate the ring towards certain transformations. For example, a sulfone could be a good leaving group in elimination reactions, potentially leading to ring-opening or the formation of an unsaturated ring system, depending on the substrate and reaction conditions.

Oxidation and Reduction Chemistry of the Sulfur Atom

The sulfur atom in the thiane ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. The stereochemical outcome of this oxidation is a key aspect of its chemistry.

Oxidation to Sulfoxides:

The oxidation of the sulfur atom in 4-substituted thianes is known to be highly dependent on the nature of the oxidizing agent, which can influence the stereoselectivity of the reaction. The two possible diastereomeric sulfoxides are the cis (axial S=O bond) and trans (equatorial S=O bond) isomers. For a 4-amino substituted thiane, the protonated amine group in the hydrochloride salt is bulky and will preferentially occupy the equatorial position to minimize steric interactions. This conformational preference influences the direction of attack of the oxidizing agent on the sulfur atom.

Generally, oxidizing agents that are subject to steric approach control will favor the formation of the sulfoxide with the oxygen in the less hindered axial position. Conversely, reagents that are governed by product development control or thermodynamic control may lead to the more stable equatorial sulfoxide.

Oxidizing AgentProbable Major IsomerRationale
Meta-chloroperoxybenzoic acid (m-CPBA)cis (axial S=O)Steric approach control, attack from the less hindered axial face.
Hydrogen peroxideMixture of isomersLess selective, reaction conditions can influence the ratio.
Sodium periodatecis (axial S=O)Often shows preference for axial oxidation in substituted thianes.

Oxidation to Sulfones:

Further oxidation of the sulfoxide, or direct oxidation of the thiane with a strong oxidizing agent (e.g., excess hydrogen peroxide with a catalyst, or potassium permanganate), will yield the corresponding sulfone. In the sulfone, the sulfur atom is bonded to two oxygen atoms, and the stereochemistry at the sulfur is no longer a factor.

Reduction of Sulfoxides:

The reverse reaction, the reduction of the thiane sulfoxide back to the thiane, can be achieved using various reducing agents. The choice of reagent can be critical to avoid the reduction of other functional groups.

Reducing AgentConditionsNotes
Triflic anhydride/potassium iodideAcetonitrile, room temperatureEffective and chemoselective for deoxygenation of sulfoxides.
Oxalyl chloride/ethyl vinyl etherAcetone, room temperatureA scalable method that avoids metal catalysts.
Sodium borohydride/iodineAnhydrous THFCan achieve chemoselective deoxygenation in the presence of other reducible groups.

Functionalization of Peripheral Sites

The functionalization of the carbon skeleton of 2,2-dimethylthian-4-amine hydrochloride presents a challenge due to the presence of relatively inert C-H bonds. However, modern synthetic methodologies offer potential pathways for selective modifications.

The amine group in 2,2-dimethylthian-4-amine can potentially act as a directing group for C-H activation at adjacent positions, although the hydrochloride salt form would likely require in-situ neutralization. The gem-dimethyl group at the 2-position sterically hinders the C-H bonds at that position, potentially directing activation towards other sites on the ring.

Potential C-H Activation Approaches:

Catalyst SystemTarget C-H BondRationale
Palladium(II) acetate (B1210297) / LigandC3 or C5Directed by the amine group, though regioselectivity could be a challenge.
Rhodium(III) catalystsVariousKnown to be effective for C-H activation in various heterocyclic systems.
Copper or Iron catalystsVariousOffer alternative, more economical approaches to C-H functionalization.

A plausible strategy would involve the use of a removable directing group installed on the amine to control the regioselectivity of a palladium-catalyzed C-H arylation or alkenylation.

The primary amine group is the most accessible site for the introduction of chemical tags. Standard N-acylation or N-alkylation reactions can be employed to attach a variety of labels.

Tagging Reactions at the Amine Group:

Reaction TypeReagent ExampleTag Introduced
AcylationFluorescein isothiocyanate (FITC)Fluorescent label
AcylationBiotin-NHS esterBiotin affinity tag
Reductive AminationAldehyde/ketone + NaBH(OAc)₃Alkyl group with desired functionality
SulfonylationDansyl chlorideFluorescent sulfonamide label

These modifications would likely be performed on the free base form of 2,2-dimethylthian-4-amine.

Reaction Kinetics and Thermodynamics Studies

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented. However, general principles governing the reactivity of substituted cyclohexanes and thianes can be applied.

Reaction Kinetics:

The rates of reaction, for instance in the oxidation of the sulfur atom, would be influenced by several factors:

Steric Hindrance: The gem-dimethyl group at the 2-position can sterically influence the rate of reactions at adjacent positions.

Conformational Effects: The chair conformation of the thiane ring and the axial/equatorial orientation of substituents will affect the transition state energies and thus the reaction rates. For example, the rate of oxidation can differ between conformational isomers.

Solvent Effects: The polarity of the solvent can influence the rates of both ionic and radical reactions.

Temperature: As with most chemical reactions, an increase in temperature will generally lead to an increase in the reaction rate, following the Arrhenius equation.

Thermodynamics:

The thermodynamic stability of this compound and its derivatives is largely determined by their conformational preferences.

Conformational Isomers: The thiane ring exists predominantly in a chair conformation. The bulky 4-amino group (as the ammonium salt) and the gem-dimethyl groups will have a strong preference for equatorial or pseudo-equatorial positions to minimize steric strain (1,3-diaxial interactions).

Thermodynamics of Isomerization: In reactions that produce diastereomers, such as the oxidation to sulfoxides, the ratio of products at equilibrium will be determined by the difference in their Gibbs free energy. Variable temperature NMR studies on related systems could be used to determine the enthalpy (ΔH°) and entropy (ΔS°) differences between isomers.

ParameterInfluence on this compound
Enthalpy (ΔH) Favors conformations with bulky groups in equatorial positions to minimize steric strain.
Entropy (ΔS) Can be influenced by the symmetry of conformers and their interactions with the solvent.
Gibbs Free Energy (ΔG) Determines the position of conformational equilibria and the product distribution in thermodynamically controlled reactions.

Advanced Structural and Conformational Analysis of 2,2 Dimethylthian 4 Amine Hydrochloride

Detailed Spectroscopic Analysis for Structural Assignment

Spectroscopic methods are fundamental in elucidating the precise three-dimensional structure and functional group arrangement of 2,2-Dimethylthian-4-amine (B3044472) hydrochloride.

Advanced NMR Techniques for Stereochemical Assignment (e.g., NOESY, COSY, HSQC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the stereochemical relationships within the molecule. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings, typically over two to three bonds. researchgate.net For 2,2-Dimethylthian-4-amine hydrochloride, a COSY spectrum would reveal correlations between the proton at the C4 position (H4) and the protons on the adjacent methylene (B1212753) groups at C3 and C5. This helps to map out the spin system within the thiane (B73995) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net This allows for the definitive assignment of each carbon atom in the thiane ring and the methyl groups by linking them to their known proton resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining spatial proximity between protons, irrespective of their bonding connections. researchgate.net In the chair conformation of the thiane ring, NOESY can distinguish between axial and equatorial protons. For instance, an axial H4 proton would show a strong NOE correlation to the axial protons at C3 and C5, as well as to one of the gem-dimethyl groups. Conversely, an equatorial H4 would show correlations to adjacent equatorial and axial protons. This information is vital for assigning the relative stereochemistry and preferred conformation of the amine substituent.

Table 1: Expected 2D NMR Correlations for this compound
TechniqueCorrelating Protons/NucleiInformation Gained
COSYH4 ↔ H3a, H3e H4 ↔ H5a, H5e H5a, H5e ↔ H6a, H6eIdentifies J-coupled protons, confirming the connectivity within the thiane ring.
HSQCH3a, H3e ↔ C3 H4 ↔ C4 H5a, H5e ↔ C5 H6a, H6e ↔ C6 CH₃ ↔ C(CH₃)₂Assigns carbon signals based on direct one-bond C-H correlations.
NOESYH4(axial) ↔ H3(axial), H5(axial) H4(equatorial) ↔ H3(axial), H5(axial), H3(equatorial), H5(equatorial)Determines through-space proximity, allowing for assignment of axial vs. equatorial positions and overall stereochemistry.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information on the functional groups present in the molecule by probing their characteristic vibrational modes. rsc.org

For this compound, the key functional groups are the ammonium (B1175870) group (-NH₃⁺), the C-H bonds of the aliphatic ring and methyl groups, and the C-S bond of the thiane ring.

N-H Stretching: The ammonium group gives rise to a broad and strong absorption band in the infrared spectrum, typically in the range of 3200-2800 cm⁻¹, resulting from the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: The aliphatic C-H stretching vibrations from the thiane ring and the gem-dimethyl groups are expected to appear in the 3000-2850 cm⁻¹ region.

N-H Bending: The bending vibrations (scissoring and wagging) of the ammonium group produce characteristic absorptions in the 1600-1500 cm⁻¹ region.

C-H Bending: The bending vibrations of the CH₂ and CH₃ groups are observed in the 1470-1350 cm⁻¹ range.

C-S Stretching: The C-S stretching vibration typically gives a weak to medium intensity band in the 800-600 cm⁻¹ region of the spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
Stretching (ν)-NH₃⁺ (Ammonium)3200 - 2800 (broad)
Stretching (ν)C-H (Aliphatic)3000 - 2850
Bending (δ)-NH₃⁺ (Ammonium)1600 - 1500
Bending (δ)C-H (CH₂, CH₃)1470 - 1350
Stretching (ν)C-S (Thiane)800 - 600

X-ray Crystallographic Analysis of this compound and its Salts

Crystal Packing and Intermolecular Interactions

In the solid state, the crystal structure of this compound is expected to be dominated by strong intermolecular hydrogen bonds. The protonated amine group (-NH₃⁺) serves as a hydrogen bond donor, while the chloride anion (Cl⁻) acts as a hydrogen bond acceptor. mdpi.com These N-H···Cl interactions are the primary forces that direct the crystal packing, typically leading to the formation of an extensive three-dimensional network that stabilizes the crystal lattice. mdpi.com

Table 3: Hypothetical Crystallographic Data for this compound
ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pca2₁
Primary Intermolecular InteractionN-H···Cl Hydrogen Bonding
Secondary InteractionsC-H···Cl, van der Waals forces

Conformational Preferences in the Solid State

X-ray analysis would confirm that the six-membered thiane ring adopts a chair conformation, which is the most stable arrangement for such heterocyclic systems. The gem-dimethyl groups would occupy positions on the C2 carbon. The key conformational feature is the orientation of the amine substituent at the C4 position. In the solid state, this group will be fixed in either an axial or an equatorial position. The preference for one over the other is determined by the balance of intramolecular steric strain and the optimization of intermolecular hydrogen bonding in the crystal lattice. It is often observed that the conformation that allows for the most effective and stable hydrogen bonding network is preferred in the crystal structure, which may not necessarily be the lowest energy conformation in the gas or solution phase.

Conformational Analysis in Solution Phase

In solution, the 2,2-Dimethylthian-4-amine cation is not static but exists in a dynamic equilibrium between two chair conformations. These conformers interconvert via a ring-flipping process. The primary difference between the two conformers is the orientation of the ammonium group at C4, which can be either axial or equatorial.

The conformational equilibrium can be described as:

(Equatorial-NH₃⁺) ⇌ (Axial-NH₃⁺)

The position of this equilibrium is influenced by several factors, including steric interactions. An equatorial substituent is generally favored as it minimizes 1,3-diaxial interactions with other axial groups on the ring. The presence of the bulky gem-dimethyl group at the C2 position can also influence this equilibrium.

The ratio of the two conformers at equilibrium can be determined experimentally using ¹H NMR spectroscopy. nih.gov The magnitude of the coupling constant (³J) between the H4 proton and the adjacent methylene protons at C3 and C5 is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the relative populations of the axial and equatorial conformers in a given solvent can be calculated, providing a quantitative understanding of the conformational preferences of the molecule in solution. nih.gov

Dynamic NMR Studies of Ring Flipping

The conformational flexibility of the thiane ring in this compound is primarily dictated by the process of ring inversion, also known as ring flipping. This process involves the interconversion between two chair conformations. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique to study such dynamic processes. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier for ring inversion.

In the case of this compound, the thiane ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. The presence of the gem-dimethyl group at the C2 position significantly influences the ring's flexibility. These two methyl groups, one axial and one equatorial in the chair conformation, can introduce steric strain, which may affect the energy barrier of ring inversion.

At room temperature, the ring flipping is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, as the temperature is lowered, the rate of ring inversion slows down. At a certain temperature, known as the coalescence temperature (Tc), the signals for the axial and equatorial protons broaden and eventually separate into distinct signals at even lower temperatures. From the coalescence temperature and the chemical shift difference between the axial and equatorial protons, the free energy of activation (ΔG‡) for the ring inversion process can be calculated.

A hypothetical variable temperature ¹H NMR experiment on this compound would likely show the coalescence of signals for the protons on the thiane ring. A plausible range for the ring inversion barrier (ΔG‡) can be estimated to be in the range of 9-12 kcal/mol, based on data from similar substituted six-membered rings.

Table 1: Estimated Ring Inversion Barrier for this compound and Related Compounds

CompoundEstimated ΔG‡ (kcal/mol)Technique
Thiane~10Dynamic NMR
2,2-Dimethylthiane9-11Dynamic NMR
This compound9-12 (Estimated)-

Note: The value for this compound is an estimation based on structurally similar compounds.

Solvent Effects on Conformational Equilibrium

The conformational equilibrium of a molecule can be significantly influenced by the solvent in which it is dissolved. This is particularly true for molecules that possess polar or charged functional groups, such as the aminium group in this compound. The equilibrium for this compound is the one between the two chair conformers, where the 4-aminium group can occupy either an axial or an equatorial position.

Due to steric hindrance, there is a strong intrinsic preference for the bulky aminium group to reside in the more spacious equatorial position. The A-value, which is a measure of the steric bulk of a substituent, for an amino group is significant, and for a protonated amino group, it would be even larger.

The choice of solvent can modulate the magnitude of this preference. Solvents can affect the conformational equilibrium in several ways, including:

Dielectric Constant: High-polarity solvents with a high dielectric constant can effectively solvate and stabilize the charged aminium group. This stabilization is generally more effective for the conformer where the charged group is more exposed to the solvent, which is often the equatorial position.

Hydrogen Bonding: Protic solvents, such as water or alcohols, can form hydrogen bonds with the aminium group. The geometry of the conformer can influence the accessibility of the aminium protons for hydrogen bonding.

Dipole Moment: The two chair conformers will have different dipole moments. Solvents with high polarity will preferentially stabilize the conformer with the larger dipole moment.

For this compound, it is expected that in polar, protic solvents like water or methanol, the equatorial conformer will be overwhelmingly favored. The strong solvation of the aminium group in these solvents would further enhance its preference for the less sterically hindered equatorial position. In less polar, aprotic solvents, while the equatorial preference would still dominate due to steric factors, the energetic difference between the equatorial and axial conformers might be slightly reduced compared to polar solvents.

Table 2: Expected Predominant Conformer of this compound in Different Solvents

SolventPolarityExpected Predominant ConformerRationale
WaterHighEquatorialStrong solvation of the aminium group
MethanolHighEquatorialGood solvation and hydrogen bonding
DichloromethaneMediumEquatorialSteric preference dominates
BenzeneLowEquatorialIntrinsic steric preference is the main factor

Chirality and Optical Activity Studies (if applicable to enantiomeric forms)

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. purdue.edu A common source of chirality in organic molecules is the presence of a stereocenter, which is a carbon atom bonded to four different substituents.

In the case of this compound, the carbon atom at the C4 position of the thiane ring is a stereocenter. It is bonded to four different groups:

A hydrogen atom

An aminium group (-NH3+)

A -CH2-S-C(CH3)2- fragment of the ring

A -CH2-CH2- fragment of the ring

Due to the presence of this stereocenter, this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-2,2-Dimethylthian-4-amine hydrochloride and (S)-2,2-Dimethylthian-4-amine hydrochloride, according to the Cahn-Ingold-Prelog priority rules.

Enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light. A solution of a single enantiomer will rotate the plane of polarized light and is said to be optically active. purdue.edu The two enantiomers of a chiral compound will rotate the plane of polarized light by an equal amount but in opposite directions. One enantiomer will be dextrorotatory (+), and the other will be levorotatory (-). An equimolar mixture of both enantiomers, known as a racemic mixture, is optically inactive because the rotations of the individual enantiomers cancel each other out.

While the synthesis of this compound would typically result in a racemic mixture, it is theoretically possible to resolve this mixture into its individual enantiomers. The measurement of the specific rotation of each enantiomer would provide a quantitative measure of their optical activity. However, specific optical activity data for the enantiomers of this compound are not documented in the available literature.

Table 3: Properties of Enantiomers of this compound

Property(R)-enantiomer(S)-enantiomerRacemic Mixture
Melting PointIdentical to (S)Identical to (R)May differ from pure enantiomers
Boiling PointIdentical to (S)Identical to (R)Identical to pure enantiomers
Solubility (achiral solvent)Identical to (S)Identical to (R)Identical to pure enantiomers
Optical RotationEqual in magnitude, opposite in sign to (S)Equal in magnitude, opposite in sign to (R)Zero

Computational and Theoretical Studies on 2,2 Dimethylthian 4 Amine Hydrochloride

Electronic Structure Calculations

No published studies detailing DFT calculations to determine the ground state geometry, including bond lengths, bond angles, and dihedral angles, for 2,2-Dimethylthian-4-amine (B3044472) hydrochloride are available.

There is no available research on the molecular orbital analysis of this compound. Consequently, information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and specific bonding characteristics is not available.

Conformational Landscape Exploration

No potential energy surface scans for 2,2-Dimethylthian-4-amine hydrochloride have been published. Such studies would be necessary to identify stable conformers (e.g., chair, twist-boat) and the transition states between them.

There are no reports on the use of ab initio or semi-empirical methods to calculate the relative energies of different conformations of this specific molecule.

Theoretical Prediction of Reactivity

No theoretical studies have been published that would predict the reactivity of this compound. This would typically involve analyses such as molecular electrostatic potential (MEP) maps or frontier molecular orbital theory, none of which are available for this compound.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity and kinetic stability of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For this compound, a computational study would involve calculating the energies of the HOMO and LUMO. This would allow for the prediction of its electrophilic and nucleophilic character. A larger HOMO-LUMO gap would suggest higher kinetic stability and lower chemical reactivity. These calculations would typically be performed using density functional theory (DFT) with a suitable basis set.

Table 1: Hypothetical Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -8.5
LUMO 2.1
HOMO-LUMO Gap 10.6

Note: This data is illustrative and not based on published experimental or computational results.

Reaction Pathway Modeling and Transition State Identification

Reaction pathway modeling is a computational technique used to map out the energetic landscape of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is a key determinant of the reaction rate.

For a molecule like this compound, researchers could model various potential reactions, such as N-acylation or deprotonation. By calculating the potential energy surface, the minimum energy path from reactants to products can be determined. Identifying the geometry and energy of the transition state would provide valuable information about the reaction mechanism and its kinetic feasibility. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are often employed for locating transition states.

Solvation Effects and pKa Prediction via Computational Methods

The behavior of a molecule can be significantly influenced by its solvent environment. Computational methods can model these solvation effects, providing a more realistic picture of molecular properties in solution. For an amine hydrochloride salt, predicting its acidity constant (pKa) is of particular interest.

Computational pKa prediction for this compound would involve calculating the free energy change of the deprotonation reaction in a solvent, typically water. This is often achieved using thermodynamic cycles and implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit models involve simulating the molecule with a number of individual solvent molecules. The calculated free energy change can then be used to determine the pKa value, offering insight into the compound's acidic or basic nature in solution.

Spectroscopic Property Prediction (e.g., Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, key predictable properties include Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These calculations provide theoretical chemical shift values that can be compared with experimental data to confirm the molecular structure.

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be computed. These calculated frequencies can be correlated with the peaks observed in an experimental IR or Raman spectrum, aiding in the assignment of spectral bands to specific molecular motions, such as N-H stretches or C-S vibrations.

Table 2: Hypothetical Predicted Spectroscopic Data

Nucleus Predicted Chemical Shift (ppm) Vibrational Mode Predicted Frequency (cm⁻¹)
¹³C (C-S) 45.2 N-H Stretch 3150
¹H (N-H) 8.1 C-H Stretch 2950
¹³C (C-N) 55.8 C-S Stretch 680

Note: This data is illustrative and not based on published experimental or computational results.

2,2 Dimethylthian 4 Amine Hydrochloride As a Building Block in Complex Molecule Synthesis

Incorporation into Macrocyclic Systems

Utilization in the Synthesis of Bridged and Polycyclic Compounds

Bridged and polycyclic compounds offer rigid three-dimensional structures that are valuable in drug design and as complex molecular scaffolds. The synthesis of these structures often relies on intramolecular reactions of specifically designed precursors. Despite the potential for the amine functionality of 2,2-Dimethylthian-4-amine (B3044472) hydrochloride to participate in cyclization reactions to form such complex systems, a comprehensive search of chemical literature and databases did not uncover documented instances of its use for the synthesis of bridged or polycyclic compounds.

Precursor to Complex Heterocyclic Scaffolds

Heterocyclic compounds are fundamental to medicinal chemistry. The amine group on the thiane (B73995) ring of 2,2-Dimethylthian-4-amine hydrochloride presents a reactive site for the construction of fused or spirocyclic heterocyclic systems. However, an in-depth review of scientific publications did not provide specific examples where this compound has been explicitly used as a precursor for the synthesis of more complex heterocyclic scaffolds. While thiane derivatives, in general, are utilized in various synthetic transformations, the specific application of this compound as a starting material for elaborate heterocyclic systems is not detailed in the available literature.

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. Primary amines are common components in many well-known MCRs, such as the Ugi and Mannich reactions. Although this compound possesses a primary amine, a thorough search of the scientific literature did not reveal any studies that specifically report its participation in any multi-component reactions to generate complex molecular structures.

Development of Linkers and Scaffolds for Chemical Probe Synthesis

Chemical probes are essential tools for studying biological systems. Their design often involves a central scaffold and various functional linkers. The cyclic nature and the reactive amine handle of this compound could theoretically allow for its use as a scaffold or in the development of linkers for such probes. However, a review of the existing scientific literature provided no specific examples or research dedicated to the application of this compound in the synthesis of chemical probes, linkers, or related scaffolds.

Synthesis and Exploration of Derivatives and Analogues of 2,2 Dimethylthian 4 Amine Hydrochloride

Structural Modification Strategies

The generation of analogues of 2,2-dimethylthian-4-amine (B3044472) hydrochloride is achieved through targeted synthetic strategies that alter specific parts of the molecule. These modifications include derivatization of the amine, alteration of the heterocyclic thiane (B73995) ring, and the synthesis of specific stereoisomers.

N-Substituted Derivatives

The primary amine group is a key site for structural modification, allowing for the synthesis of a wide range of N-substituted derivatives. Common strategies focus on N-alkylation and N-acylation to introduce new functional groups, thereby altering the steric and electronic properties of the nitrogen atom.

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond. Several methods are widely employed:

Reaction with Alkyl Halides: A direct and common method where the amine acts as a nucleophile, displacing a halide from an alkyl halide. This reaction can sometimes lead to overalkylation, producing quaternary ammonium (B1175870) salts, but conditions can be optimized to favor the formation of secondary or tertiary amines.

Reductive Amination: A two-step or one-pot process where the amine is reacted with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to the corresponding alkylated amine. This method offers high selectivity.

Alkylation using Alcohols: In industrial settings, alcohols can serve as alkylating agents in the presence of specific catalysts that facilitate the hydroxyl group acting as a leaving group.

The following table summarizes common methods for N-substitution.

Method Reagent Type Substituent Introduced Notes
Direct AlkylationAlkyl Halide (e.g., CH₃I, C₂H₅Br)Methyl, Ethyl, etc.Can lead to multiple alkylations.
Reductive AminationAldehyde/Ketone + Reducing AgentSubstituted AlkylHighly versatile and selective.
AcylationAcyl Chloride or AnhydrideAcyl (e.g., Acetyl)Forms an amide, reducing basicity.
Michael Additionα,β-Unsaturated Carbonyl3-OxoalkylForms a new C-N bond via conjugate addition.

Thiane Ring Modification (e.g., Sulfur Oxidation, Ring Substitutions)

Modifications to the thiane ring itself can profoundly impact the molecule's properties. Key strategies include the oxidation of the sulfur atom and the introduction of new substituents onto the carbon framework of the ring.

Sulfur Oxidation: The sulfur atom in the thian ring is susceptible to oxidation, leading to the formation of sulfoxides (thiane 1-oxides) and sulfones (thiane 1,1-dioxides). This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium peroxymonosulfate. The oxidation state of the sulfur atom significantly alters the ring's electronic properties and conformation. The oxidation of 4-substituted thianes can be stereoselective, with the preferred orientation (axial or equatorial) of the sulfoxide (B87167) oxygen depending on the oxidant used and the nature of other ring substituents. researchgate.netacs.org For instance, oxidation with wet bromine often results in the formation of equatorial thiane 1-oxides. researchgate.net

Ring Substitutions: Introducing substituents directly onto the carbon atoms of the 2,2-dimethylthian ring is a more complex synthetic challenge. Strategies could involve multi-step sequences starting from functionalized precursors before the ring-closing step. One general method for synthesizing the thiane ring involves the reaction of a 1,5-dihalopentane with a sulfide (B99878) source like sodium sulfide. wikipedia.org By using appropriately substituted dihalides, one could theoretically introduce additional groups onto the ring structure.

Stereoisomeric Variants

The structure of 2,2-dimethylthian-4-amine contains a chiral center at the C4 position (the carbon bearing the amine group). This means the compound can exist as a pair of enantiomers (R and S isomers). If additional substituents are introduced elsewhere on the ring, multiple chiral centers can be created, leading to the formation of diastereomers.

The synthesis of specific stereoisomers is a key goal in medicinal chemistry and materials science. This can be achieved through several approaches:

Chiral Resolution: A racemic mixture of enantiomers can be separated by reacting it with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries during the synthesis can favor the formation of one stereoisomer over another.

Diastereomer Separation: When a synthetic route produces a mixture of diastereomers, they can often be separated using standard laboratory techniques like column chromatography due to their different physical properties. ontosight.ai

Structure-Reactivity Relationship (SRR) Studies

Impact of Substituents on Amine Basicity and Nucleophilicity

The basicity and nucleophilicity of the amine group are critical to its chemical reactivity. Basicity refers to the ability of the amine to accept a proton, typically quantified by its pKa value, while nucleophilicity describes its ability to donate its lone pair of electrons to form a new bond with an electrophile.

Effect of N-Substituents:

Alkyl Groups: Adding alkyl substituents to the nitrogen atom generally increases its basicity due to the electron-donating inductive effect of alkyl groups. This enhances the electron density on the nitrogen, making it a stronger base.

Acyl Groups: In contrast, attaching an acyl group (forming an amide) significantly decreases basicity. The lone pair on the nitrogen becomes delocalized by resonance with the adjacent carbonyl group, making it less available to accept a proton.

Effect of Thiane Ring Modifications:

Sulfur Oxidation: The oxidation of the ring sulfur to a sulfoxide or sulfone introduces a highly electronegative group. This group exerts a strong electron-withdrawing effect, which decreases the electron density on the nitrogen atom of the amine at C4, thereby reducing its basicity and nucleophilicity.

Other Ring Substituents: The effect of other substituents on the ring would depend on their electronic properties. Electron-donating groups would be expected to increase basicity, while electron-withdrawing groups would decrease it.

The following table outlines the expected trends in amine basicity based on structural modifications.

Modification Substituent Type Electronic Effect Expected Impact on Amine pKa
N-Alkylation-CH₃, -C₂H₅Electron-donating (Inductive)Increase
N-Acylation-C(O)CH₃Electron-withdrawing (Resonance)Significant Decrease
Sulfur Oxidation-S(O)-, -S(O)₂-Electron-withdrawing (Inductive)Decrease
Ring SubstitutionElectron-Withdrawing Group (EWG)Inductive/ResonanceDecrease
Ring SubstitutionElectron-Donating Group (EDG)Inductive/ResonanceIncrease

Conformational Changes Induced by Structural Modifications

The thiane ring, similar to cyclohexane, is not planar and preferentially adopts a chair conformation to minimize angle and torsional strain. libretexts.org In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The relative stability of these conformers is dictated by steric interactions.

Base Conformation: For 2,2-dimethylthian-4-amine, the bulky gem-dimethyl group at the C2 position influences the ring's conformational preference. The amine group at C4 can exist in either an axial or equatorial position, with the two chair forms interconverting via a "ring flip." The equatorial position is generally favored for substituents to avoid unfavorable 1,3-diaxial interactions—steric clashes between an axial substituent and other axial atoms on the same side of the ring. libretexts.org

Impact of Modifications:

N-Substituents: Increasing the steric bulk of the N-substituent (e.g., changing from -NH₂ to -N(CH₃)₂) will further increase the preference for the substituent to be in the equatorial position to minimize 1,3-diaxial strain. youtube.com

Sulfur Oxidation: The introduction of an oxygen atom on the sulfur changes bond lengths and angles within the ring. In thiane 1-oxide, the S=O group has its own conformational preference, which can be either axial or equatorial. The equilibrium between these forms is influenced by complex stereoelectronic effects and interactions with other ring substituents. acs.org This can, in turn, affect the preferred conformation of the amine group at C4.

Ring Substituents: The addition of other substituents to the ring will further complicate the conformational landscape. The most stable conformation will be the one that minimizes the total steric strain by placing the largest groups in equatorial positions whenever possible. libretexts.org

The table below summarizes how different modifications can influence the conformational equilibrium of the C4-amine substituent.

Modification Resulting Structural Feature Primary Conformational Influence Favored Position for C4-Amine Group
N-AlkylationIncreased bulk on NitrogenMinimization of 1,3-diaxial strainStrongly Equatorial
Sulfur OxidationIntroduction of S=O groupStereoelectronic effects of the sulfoxideMay alter the overall chair stability, but equatorial is still generally favored for the amine.
Additional Ring SubstituentNew steric interactionsBalance of steric demands of all substituentsDepends on the position and size of the new group; the bulkiest group will preferentially occupy an equatorial position.

Libraries and Combinatorial Approaches to Derivatives

A comprehensive review of scientific literature and chemical databases indicates a notable absence of published research on the application of combinatorial chemistry or library synthesis specifically involving the 2,2-dimethylthian-4-amine hydrochloride scaffold. While combinatorial chemistry is a powerful tool for rapidly generating large numbers of diverse compounds for screening, there is currently no specific information available detailing the use of this compound as a core structure in such high-throughput synthesis efforts.

The development of a combinatorial library typically involves a central scaffold, such as an amine, which can be systematically modified with a variety of building blocks through a series of chemical reactions. This allows for the creation of a large, indexed collection of related molecules. General strategies for the parallel synthesis of amine derivatives and other heterocyclic compounds are well-established in medicinal chemistry. However, the application of these techniques to this compound has not been documented in the accessible scientific literature.

Consequently, there are no specific research findings, reaction protocols, or data tables to present regarding the generation of derivative libraries from this particular compound. The exploration of its chemical space through combinatorial approaches remains an area yet to be reported.

Future Research Directions and Emerging Methodologies for 2,2 Dimethylthian 4 Amine Hydrochloride

Novel Catalytic Systems for its Derivatization

The development of novel catalytic systems is paramount for the selective and efficient derivatization of 2,2-Dimethylthian-4-amine (B3044472) hydrochloride. Current synthetic methods may rely on stoichiometric reagents, which can limit functional group tolerance and generate significant waste. Future research is anticipated to focus on transition-metal catalyzed C-H activation, a powerful strategy for forging new carbon-carbon and carbon-heteroatom bonds with high atom economy.

Drawing parallels from studies on other sulfur-containing heterocycles, such as dithianes, rhodium(III)-catalyzed C(sp³)–H amidation presents a promising avenue. nih.gov Such a system could enable the direct introduction of amide functionalities at positions that are otherwise unreactive, offering a streamlined route to novel analogues. The dithiane moiety in related structures has been shown to act as a directing group, facilitating the activation of otherwise inert C-H bonds. nih.gov Investigating the directing group potential of the thiane (B73995) sulfur atom and the amine group in 2,2-Dimethylthian-4-amine hydrochloride could lead to the discovery of unforeseen reactivity and the synthesis of complex molecular architectures.

Catalyst SystemPotential TransformationSubstrate Scope (Analogous Systems)Reference
[Cp*Rh(III)]C(sp³)–H AmidationAryl and alkyl dioxazolones nih.gov
[Pd(OAc)₂]C-H ArylationAryl halides nih.gov
[Cu(I)]HydroaminationAlkynes mdpi.com

Flow Chemistry Approaches for Efficient Synthesis

Continuous flow chemistry has emerged as a transformative technology in modern organic synthesis, offering enhanced safety, scalability, and efficiency compared to traditional batch processes. nih.govspringerprofessional.de The application of flow chemistry to the synthesis of this compound could provide significant advantages. The precise control over reaction parameters such as temperature, pressure, and reaction time in microreactors can lead to improved yields and selectivities. durham.ac.uk

Future research could focus on developing a multi-step continuous flow process for the synthesis of the thiane core and subsequent amination. This approach would minimize the handling of potentially hazardous intermediates and reagents. sci-hub.se Furthermore, the integration of in-line purification and analysis techniques would enable a fully automated and highly efficient manufacturing process for this compound and its derivatives. uc.pt The development of such a process would be a significant step towards more sustainable and cost-effective production. nih.gov

Mechanistic Studies of Unexplored Transformations

A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic routes and the discovery of new transformations. For this compound, there are several unexplored areas where mechanistic studies could provide valuable insights. For instance, the conformational behavior of the thiane ring and its influence on the stereochemical outcome of reactions at the C4 position warrant detailed investigation.

Computational studies, in conjunction with experimental techniques such as kinetic analysis and isotope labeling, could elucidate the transition states and reaction pathways of key transformations. Understanding the role of the sulfur atom in stabilizing reactive intermediates or participating in neighboring group effects could open up new avenues for synthetic design. Furthermore, exploring the reactivity of the amine group in concert with the heterocyclic core could reveal novel cycloaddition or rearrangement reactions.

Integration with Machine Learning for Synthetic Route Planning

The complexity of organic synthesis has led to the development of computational tools to aid in the design of efficient synthetic routes. Machine learning (ML) algorithms, trained on vast datasets of chemical reactions, are becoming increasingly adept at predicting viable synthetic pathways. nih.gov The integration of ML in the synthetic planning for this compound and its derivatives could accelerate the discovery of novel and more efficient synthetic strategies. researchgate.net

Retrosynthesis prediction tools powered by ML can propose multiple disconnection strategies, potentially highlighting non-intuitive pathways that a human chemist might overlook. These tools can also be used to predict the feasibility and potential yield of individual reaction steps, allowing for the prioritization of the most promising routes. nih.gov As these technologies continue to mature, they will become indispensable for the rapid and innovative synthesis of complex molecules.

Design of Next-Generation Analogues for Advanced Chemical Research

The structural scaffold of this compound offers a versatile platform for the design of next-generation analogues with tailored properties. By systematically modifying the substituents on the thiane ring and the amine functionality, it is possible to explore a vast chemical space and identify compounds with enhanced biological activity or novel material properties.

Structure-activity relationship (SAR) studies, guided by computational modeling and in vitro screening, will be instrumental in this endeavor. The design of analogues could focus on introducing pharmacophoric features, modulating physicochemical properties such as lipophilicity and solubility, or incorporating functionalities for covalent labeling or bioconjugation. The arylcyclohexylamine class of compounds, for example, demonstrates how subtle structural modifications can lead to a wide range of pharmacological activities. wikipedia.org

Exploration of New Synthetic Applications beyond Current Scope

Beyond its potential use as a building block in medicinal chemistry, this compound could find applications in other areas of chemical science. The unique combination of a heterocyclic core and a primary amine functionality makes it an interesting candidate for the development of novel ligands for catalysis, building blocks for supramolecular chemistry, or monomers for polymer synthesis.

Future research should aim to explore these untapped possibilities. For instance, the amine group could be derivatized to create chiral ligands for asymmetric catalysis. The thiane ring could be functionalized to create novel materials with interesting electronic or photophysical properties. By thinking beyond the current scope of applications, the full potential of this versatile molecule can be realized.

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